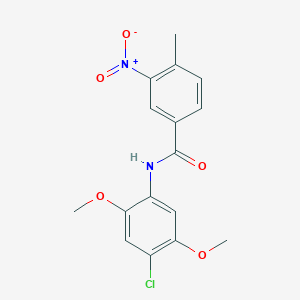ethanoic acid](/img/structure/B14938577.png)
(2R)-[(1H-indol-1-ylacetyl)amino](phenyl)ethanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound that features an indole ring system, which is a significant structure in many biologically active molecules
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole ring is then acetylated using acetic anhydride in the presence of a catalyst like pyridine.
Amidation: The acetylated indole is reacted with an amine to form the amide bond.
Addition of the Phenyl Group: The final step involves the addition of the phenyl group to the ethanoic acid backbone, which can be achieved through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
科学研究应用
(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
作用机制
The mechanism of action of (2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system allows it to bind to these targets through hydrogen bonding and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(2R)-2-{[2-(1H-INDOL-1-YL)ACETYL]AMINO}-2-PHENYLETHANOIC ACID is unique due to its specific combination of an indole ring with an acetylated amine and a phenyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research.
属性
分子式 |
C18H16N2O3 |
|---|---|
分子量 |
308.3 g/mol |
IUPAC 名称 |
(2R)-2-[(2-indol-1-ylacetyl)amino]-2-phenylacetic acid |
InChI |
InChI=1S/C18H16N2O3/c21-16(12-20-11-10-13-6-4-5-9-15(13)20)19-17(18(22)23)14-7-2-1-3-8-14/h1-11,17H,12H2,(H,19,21)(H,22,23)/t17-/m1/s1 |
InChI 键 |
RIEOHOODIGXXGB-QGZVFWFLSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CN2C=CC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CN2C=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)

![N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B14938504.png)

![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)

![3-chloro-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14938544.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14938550.png)

![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14938567.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938572.png)
![5-hydroxy-7-methyl-6-[(4-methylpiperidin-1-yl)methyl]-4-phenyl-2H-chromen-2-one](/img/structure/B14938579.png)
